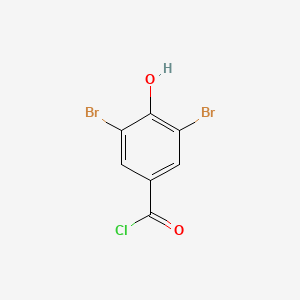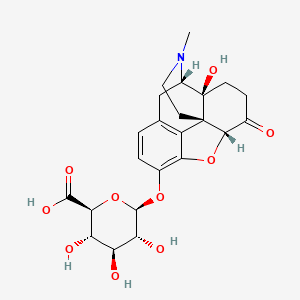
3,5-Dibromo-4-hydroxybenzoyl chloride
Descripción general
Descripción
3,5-Dibromo-4-hydroxybenzoyl chloride: is an organic compound with the molecular formula C7H3Br2ClO2 and a molecular weight of 314.36 g/mol . It is a derivative of benzoic acid and is characterized by the presence of two bromine atoms and a hydroxyl group on the benzene ring, along with a benzoyl chloride functional group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-hydroxybenzoyl chloride typically involves the bromination of 4-hydroxybenzoic acid followed by chlorination. One common method starts with 3,5-Dibromo-4-hydroxybenzoic acid, which is then treated with thionyl chloride to produce this compound . The reaction is carried out under reflux conditions, and the product is purified by removing excess thionyl chloride and other by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and environmental sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-4-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Reduction Reactions: The compound can be reduced to form 3,5-Dibromo-4-hydroxybenzaldehyde under specific conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized products.
Common Reagents and Conditions:
Thionyl Chloride: Used for the chlorination step in the synthesis.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Amides and Esters: Formed from substitution reactions.
Aldehydes: Formed from reduction reactions.
Quinones: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-4-hydroxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce specific functional groups into peptides and proteins.
Medicine: The compound is a key intermediate in the synthesis of drugs such as benzbromarone, which is used to treat gout by inhibiting xanthine oxidase .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for creating customized chemical products .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-hydroxybenzoyl chloride is primarily related to its ability to undergo nucleophilic substitution reactions. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In the case of benzbromarone, the compound inhibits xanthine oxidase, reducing the production of uric acid and thereby alleviating gout symptoms .
Comparación Con Compuestos Similares
3,5-Dibromo-4-hydroxybenzoic acid: A precursor in the synthesis of 3,5-Dibromo-4-hydroxybenzoyl chloride.
4-Hydroxybenzoyl chloride: Lacks the bromine atoms but has similar reactivity.
3,5-Dibromo-4-hydroxybenzaldehyde: A reduction product of this compound.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a benzoyl chloride group, which confer specific reactivity patterns. This makes it a versatile intermediate for synthesizing a wide range of compounds with diverse applications .
Propiedades
IUPAC Name |
3,5-dibromo-4-hydroxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZNPYUCFXBMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3331018.png)
![Thieno[3,2-d]pyrimidin-2-ylmethanol](/img/structure/B3331025.png)
![2-(Bromomethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331034.png)





![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)

